1-(叔丁氧羰基)-3-(羟甲基)氮杂环丁烷-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

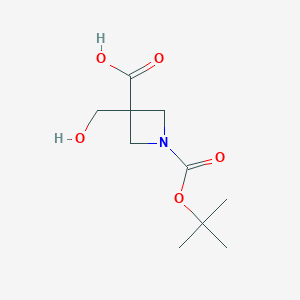

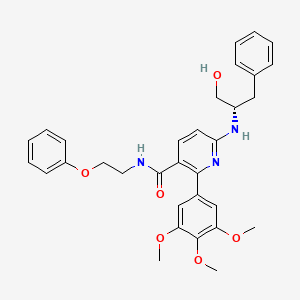

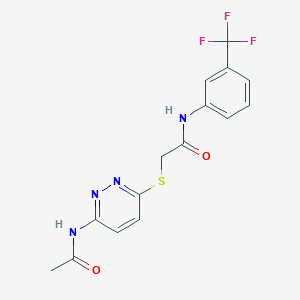

The compound "1-(Tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid" is a derivative of azetidine, which is a four-membered nitrogen-containing ring. The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis, and the presence of a hydroxymethyl group indicates potential for further chemical modification.

Synthesis Analysis

The synthesis of related azetidine compounds has been explored in several studies. For instance, the synthesis of all four stereoisomers of a similar compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, was achieved by adjusting reaction conditions to obtain either cis or trans acids, with optical resolution accomplished via diastereomeric salt formation or chromatography on a chiral stationary phase . Another study reported the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes leading to the formation of pyrrolidin-3-ols and/or 2-(hydroxymethyl)azetidines, with subsequent oxidation yielding azetidine-2-carboxylic acids in high yields . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by the presence of a strained four-membered ring, which can influence the reactivity and stereochemistry of the compound. Ab initio calculations have been used to explain cis selectivity in the synthesis of related compounds . The stereochemistry of azetidine derivatives is crucial, as it can significantly affect the biological activity of the compound.

Chemical Reactions Analysis

Azetidine derivatives can undergo various chemical reactions due to their strained ring system and functional groups. The presence of the Boc group allows for protection of the nitrogen atom during synthetic procedures, and the hydroxymethyl group provides a site for further functionalization. For example, the oxidation of 2-(hydroxymethyl)azetidines leads to azetidine-2-carboxylic acids , and the Pictet-Spengler reaction has been modified to synthesize related compounds with high yield and enantiomeric excess .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives like "1-(Tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid" are influenced by their molecular structure. The Boc group increases the steric bulk and affects the solubility of the compound. The hydroxymethyl group can participate in hydrogen bonding, which can affect the compound's solubility and boiling point. The strained ring system of azetidines can make them more reactive compared to less strained systems. Specific physical and chemical properties would need to be determined experimentally for the compound .

科学研究应用

医药化学的多功能性

1-(叔丁氧羰基)-3-(羟甲基)氮杂环丁烷-3-羧酸在医药化学中作为一种多功能的结构单元显示出其重要性。它已被用于克级合成受保护的 3-卤代氮杂环丁烷,这是生产高价值氮杂环丁烷-3-羧酸衍生物的关键中间体。此过程对于天然产物和药物化合物的开发至关重要,突出了该化合物在推进医药化学中的作用 (Ji, Wojtas, & Lopchuk, 2018)。

氨基酸衍生物合成

该化合物在合成各种氨基酸衍生物中发挥着重要作用。研究表明,它可用于合成对映纯 3-取代氮杂环丁烷-2-羧酸,这对研究构象对肽活性的影响至关重要。这种合成为肽结构和功能提供了宝贵的见解,这是理解生物过程和开发治疗剂的关键 (Sajjadi & Lubell, 2008)。

抗菌剂合成

在抗菌研究领域,该化合物的衍生物已被合成以探索其作为抗菌剂的潜力。这些衍生物对各种菌株表现出有希望的抗菌活性,表明它们在开发新的抗菌药物方面具有潜力。这些衍生物的构效关系分析为未来的药物开发提供了宝贵的见解 (Song et al., 2009)。

多种化学应用

该化合物的多功能性超出了医药化学。它已被用于合成含有非蛋白氨基酸的二肽 4-硝基苯胺,突出了它在创造具有潜在药用价值的各种化学结构中的作用。这拓宽了它在化学合成中的用途,为新型化合物的创造提供了机会 (Schutkowski, Mrestani-Klaus, & Neubert, 2009)。

作用机制

安全和危害

- MSDS: Link

属性

IUPAC Name |

3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-9(2,3)16-8(15)11-4-10(5-11,6-12)7(13)14/h12H,4-6H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNYFDNZNOYYMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CO)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2515843.png)

methylidene]amino}benzene](/img/structure/B2515844.png)

![N-(3-fluoro-4-methylphenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2515845.png)

![N-(Cyanomethyl)-2-[methyl-(1-phenylpiperidin-3-yl)amino]acetamide](/img/structure/B2515849.png)

![2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2515852.png)

![Dimethyl 2-({[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonothioyl}amino)terephthalate](/img/structure/B2515859.png)